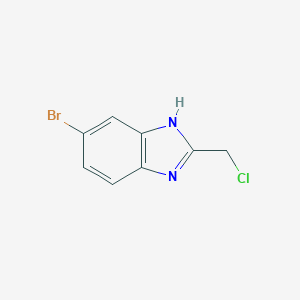

5-Bromo-2-chloromethyl-1H-benzoimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(chloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLMBJLZMJBNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529885 | |

| Record name | 6-Bromo-2-(chloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-88-1 | |

| Record name | 6-Bromo-2-(chloromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloromethyl-1H-benzoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-chloromethyl-1H-benzoimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloromethyl-1H-benzoimidazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a benzimidazole core substituted with a bromine atom and a reactive chloromethyl group, render it a versatile synthon for the development of a wide array of novel molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of this compound, with a focus on its role as a key building block in the design of innovative therapeutic agents and functional materials.

Introduction: The Benzimidazole Scaffold

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged" structure in drug discovery.[1] This is attributed to its ability to mimic and interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for treating a range of conditions, including hypertension, peptic ulcers, and parasitic infections.[1] The introduction of specific substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical and biological properties. In this context, this compound emerges as a strategically important intermediate, offering multiple avenues for chemical modification and functionalization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its analogue, 5-Bromo-2-chloro-1H-benzimidazole, which has a chlorine atom directly attached to the 2-position of the benzimidazole ring.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClN₂ | [2] |

| Molecular Weight | 245.51 g/mol | Calculated |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| CAS Number | 1740-88-1 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a complete set of experimental spectra for this specific compound is not widely published, the expected spectral features can be predicted based on its structure and data from similar benzimidazole derivatives.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring and the methylene protons of the chloromethyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo and chloromethyl substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbons of the benzimidazole core, the brominated carbon, and the chloromethyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching of the aromatic and methylene groups, C=N stretching of the imidazole ring, and C-Cl and C-Br stretching.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. Predicted mass spectrometry data suggests a monoisotopic mass of 243.94029 Da.[2]

Synthesis of this compound

The synthesis of 2-chloromethyl-1H-benzimidazoles, including the 5-bromo derivative, is most commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with chloroacetic acid. This method, often referred to as the Phillips synthesis, is a robust and widely used approach for the formation of the benzimidazole ring system.

General Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1,2-phenylenediamine.

-

Add a suitable solvent, typically a mineral acid such as 4N HCl.

-

To this stirring suspension, add chloroacetic acid.

Step 2: Reaction

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.

-

Collect the precipitate by filtration.

-

Wash the solid with water to remove any inorganic salts.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group at the 2-position. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The methylene carbon of the chloromethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Reaction with Amines: this compound readily reacts with primary and secondary amines to form the corresponding 2-(aminomethyl)benzimidazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Reaction with Thiols: Reaction with thiols or thiophenols yields 2-(thiomethyl)benzimidazole derivatives. These reactions are often facilitated by a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Reaction with Alcohols: While less reactive than amines and thiols, alcohols can also displace the chloride to form 2-(alkoxymethyl)benzimidazoles, usually under basic conditions or with the use of a stronger nucleophile like an alkoxide.

Caption: Reactivity of this compound with various nucleophiles.

Applications in Drug Discovery and Materials Science

The versatility of this compound as a synthetic building block has led to its exploration in various fields, most notably in the development of new therapeutic agents and functional materials.

Medicinal Chemistry and Drug Discovery

The benzimidazole core is a common motif in many biologically active compounds. The ability to easily introduce diverse substituents at the 2-position via the chloromethyl handle makes this compound a valuable starting material for generating libraries of compounds for biological screening.

-

Anticancer Agents: Numerous benzimidazole derivatives have been investigated for their anticancer properties.[4] These compounds can exert their effects through various mechanisms, including inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways involved in cell proliferation and apoptosis.[2][5] The bromo-substituent on the benzimidazole ring can also contribute to the biological activity.

-

Antimicrobial Agents: Derivatives of this compound have shown promise as antimicrobial agents.[6] The introduction of different side chains can lead to compounds with activity against a range of bacteria and fungi, including drug-resistant strains.[6][7]

-

Other Therapeutic Areas: The benzimidazole scaffold has been explored for a wide range of other therapeutic applications, including as antiviral, anti-inflammatory, and anthelmintic agents.

Materials Science

The rigid, planar structure of the benzimidazole ring system, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an attractive component for the design of functional organic materials. Derivatives of this compound can be used to synthesize:

-

Polymers: Incorporation of the benzimidazole moiety into polymer backbones can enhance their thermal stability and mechanical properties.

-

Dyes and Pigments: The extended π-system of benzimidazole derivatives can give rise to chromophoric properties, making them suitable for use as dyes and pigments.

-

Non-Linear Optical (NLO) Materials: The electronic properties of appropriately substituted benzimidazoles can lead to materials with non-linear optical responses, which have applications in optoelectronics.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the high reactivity of its chloromethyl group provide a convenient platform for the development of a diverse range of functionalized benzimidazole derivatives. The demonstrated and potential applications of these derivatives in medicinal chemistry and materials science underscore the importance of this compound as a key intermediate for innovation in these fields. Further research to fully characterize its physicochemical properties and explore its synthetic potential will undoubtedly lead to the discovery of new molecules with significant scientific and commercial value.

References

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PMC - NIH.

- 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. MySkinRecipes.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.

- Anticancer activity of new compounds using benzimidazole as a scaffold. (2014). PubMed.

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021). Google Patents.

- In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE.

- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). NIH.

- Benzimidazole derivatives. (1998). Google Patents.

- Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils.

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2002). MDPI.

- The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl). (2024).

- 5-Bromo-2-(chloromethyl)-1h-benzimidazole - 98%, high purity , CAS No.1740-88-1.

- Process for preparing substituted benzimidazole compounds. (2001). Google Patents.

- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021).

- N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL). (2019). EPO.

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). NIH.

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020).

- Processes for preparing benzimidazole thiophenes. (2009). Google Patents.

- Syntheses of 5-bromo-2-aryl benzimidazole derivatives 1–25. ResearchGate.

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. nveo.org [nveo.org]

- 5. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-chloromethyl-1H-benzoimidazole (CAS No. 1740-88-1)

A Keystone Intermediate for Advanced Pharmaceutical Scaffolds

Authored by: A Senior Application Scientist

Disclaimer: This document has been compiled from publicly available scientific literature and chemical databases. While every effort has been made to ensure accuracy, the synthesis protocol and spectroscopic data analysis are presented as representative examples based on established chemical principles and analogous structures, due to the absence of a dedicated, comprehensive experimental publication for this specific compound in the reviewed literature.

Introduction: The Strategic Importance of 5-Bromo-2-chloromethyl-1H-benzoimidazole

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its structural resemblance to purine allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, this compound (CAS No. 1740-88-1) emerges as a particularly valuable intermediate for drug discovery and development.

The strategic placement of two key functional groups underpins its utility:

-

The bromine atom at the 5-position provides a handle for further molecular elaboration through cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.

-

The chloromethyl group at the 2-position is a reactive electrophilic site, primed for nucleophilic substitution reactions. This enables the facile attachment of a wide variety of side chains containing amines, thiols, alcohols, and other nucleophiles, which is a common strategy for building libraries of potential drug candidates.[3][4]

This guide provides an in-depth technical overview of this compound, including its physicochemical properties, a detailed representative synthesis protocol, its characteristic reactivity, and its applications in the synthesis of biologically active molecules.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its safe handling and effective use in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1740-88-1 | |

| Molecular Formula | C₈H₆BrClN₂ | |

| Molecular Weight | 245.51 g/mol | |

| Appearance | Off-white to light yellow solid | General observation |

| Melting Point | Data not available | |

| Solubility | Soluble in polar organic solvents like DMF and DMSO. | Inferred from reaction conditions[3] |

| InChI Key | OWLMBJLZMJBNQJ-UHFFFAOYSA-N |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Precautionary Measures: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Representative Protocol

The most established and versatile method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[2][5] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions. The following protocol is a representative procedure for the synthesis of this compound based on this classical reaction.

Reaction Scheme

Caption: Phillips-Ladenburg condensation for the synthesis of this compound.

Proposed Step-by-Step Experimental Protocol

Materials:

-

4-Bromo-o-phenylenediamine

-

Chloroacetic acid

-

4M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Ethanol

-

Activated carbon

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-o-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents).

-

Acidic Condensation: To the flask, add 4M hydrochloric acid as the solvent and catalyst.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The crude product should precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization:

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[6]

-

Mechanism of the Phillips-Ladenburg Condensation

The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by chloroacetic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Caption: Simplified mechanism of the Phillips-Ladenburg condensation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the range of δ 7.2-7.8 ppm. The proton at C4 (adjacent to the NH group) is expected to be a singlet or a doublet, while the protons at C6 and C7 will likely show coupling to each other.

-

Methylene Protons (2H): A sharp singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) is expected around δ 4.5-5.0 ppm.

-

N-H Proton (1H): A broad singlet for the N-H proton of the imidazole ring is anticipated at a downfield chemical shift, typically above δ 12 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): The six carbons of the benzimidazole ring system will resonate in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine (C5) will be shifted, and the two carbons flanking the nitrogen atoms in the imidazole ring (C3a and C7a) will have distinct chemical shifts.

-

C2 Carbon: The carbon at the 2-position of the imidazole ring, attached to the chloromethyl group, is expected to appear around δ 150-155 ppm.

-

Methylene Carbon (1C): The carbon of the chloromethyl group (-CH₂Cl) will likely appear in the range of δ 40-50 ppm.

FTIR Spectroscopy (Predicted)

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

-

C-H Aromatic Stretch: Sharp peaks around 3000-3100 cm⁻¹.

-

C=N and C=C Stretches: A series of absorptions in the 1450-1620 cm⁻¹ region, characteristic of the benzimidazole ring system.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl bond of the chloromethyl group.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its capacity to serve as a versatile building block for more complex molecules, primarily through nucleophilic substitution at the chloromethyl group.

Key Reaction: Nucleophilic Substitution

The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups and molecular fragments, a key strategy in combinatorial chemistry and lead optimization.

Caption: General scheme for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a 2-(Aminomethyl)benzimidazole Derivative [3][9]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base and Nucleophile: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2 equivalents) to the solution, followed by the desired amine nucleophile (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.

Applications in the Synthesis of Bioactive Molecules

Derivatives synthesized from this compound have shown promise in several therapeutic areas:

-

Antimicrobial Agents: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. By attaching various heterocyclic and aromatic amines to the 2-chloromethyl position, novel compounds with potent activity against a range of bacteria and fungi have been developed.[10][11]

-

Anticancer Agents: Many benzimidazole derivatives exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The ability to easily diversify the substituent at the 2-position makes this compound an attractive starting material for the synthesis of new anticancer drug candidates.[7]

-

Antiviral and Anthelmintic Drugs: The benzimidazole core is also present in several commercially available antiviral and anthelmintic drugs. The synthetic flexibility offered by this intermediate allows for the exploration of new chemical space in the search for more effective treatments for viral and parasitic infections.[2]

Conclusion

This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of a diverse range of biologically active compounds. Its straightforward synthesis via the Phillips-Ladenburg condensation and the predictable reactivity of its chloromethyl group make it an indispensable tool for researchers in medicinal chemistry and drug development. The strategic presence of both a reactive electrophilic center and a site for cross-coupling reactions ensures its continued relevance in the quest for novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering scientists to effectively utilize this versatile building block in their research endeavors.

References

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (URL: not available)

- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (URL: [Link])

- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. (URL: [Link])

- Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry. (URL: [Link])

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (URL: [Link])

- Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC - NIH. (URL: [Link])

- Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active N

- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (URL: [Link])

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif - bepls. (URL: [Link])

- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google P

- Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflamm

- The Phillips–Ladenburg imidazole synthesis.

- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (URL: [Link])

- Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])

- N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL) - EPO. (URL: [Link])

- Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchG

Sources

- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijcrt.org [ijcrt.org]

- 7. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 5-Bromo-2-chloromethyl-1H-benzoimidazole

An In-depth Technical Guide to the Molecular Structure and Utility of 5-Bromo-2-chloromethyl-1H-benzoimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural arrangement, featuring a reactive chloromethyl group and a modifiable benzimidazole core, renders it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive examination of its molecular structure, elucidated through modern spectroscopic techniques, and details its synthesis, reactivity, and applications. By synthesizing data from established literature and safety protocols, this document serves as an authoritative resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from its presence in numerous clinically significant drugs spanning a wide range of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with various biological targets with high affinity.

This compound emerges as a particularly valuable derivative. The bromine atom at the 5-position and the chloromethyl group at the 2-position provide two distinct points for chemical modification. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution, while the bromine atom can be functionalized through cross-coupling reactions. This dual reactivity makes it a cornerstone intermediate for building complex molecular architectures with tailored biological activities.[5]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount for predicting its reactivity and designing new synthetic pathways.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-bromo-2-(chloromethyl)-1H-benzo[d]imidazole | [6] |

| CAS Number | 1740-88-1 | [7] |

| Molecular Formula | C₈H₆BrClN₂ | [7][8] |

| Molecular Weight | 245.5 g/mol | [9] |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=N2)CCl | [8] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Spectroscopic Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic methods. While specific spectra for this exact compound are not always published, its structure can be reliably predicted based on data from closely related benzimidazole derivatives.[10][11]

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals. The protons on the aromatic ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The single proton at position 4 (adjacent to the bromine) would likely be the most deshielded, appearing as a singlet or a narrow doublet. The protons at positions 6 and 7 will show doublet or multiplet splitting patterns. The methylene protons (-CH₂Cl) are adjacent to an electron-withdrawing chlorine atom and the imidazole ring, causing a significant downfield shift (expected around δ 4.5-5.0 ppm) and will appear as a singlet. The N-H proton of the imidazole ring is exchangeable and will appear as a broad singlet, typically far downfield (δ 12.0-13.0 ppm).[10][12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[10][13]

-

N-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ correspond to the C-H stretching of the benzene ring.

-

C=N and C=C Stretches: Absorptions in the 1500-1630 cm⁻¹ region are indicative of the C=N stretching of the imidazole and C=C stretching of the aromatic ring.

-

C-Cl Stretch: A sharp absorption in the 600-800 cm⁻¹ region is characteristic of the carbon-chlorine bond.

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition.[8][14]

-

Molecular Ion Peak: The mass spectrum will exhibit a distinctive molecular ion cluster due to the presence of two halogen isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex isotopic pattern for the molecular ion (M⁺) around m/z 244, 246, and 248.

-

Fragmentation Pattern: A primary fragmentation pathway is the loss of the bromine radical ([M-Br]⁺) or the chloromethyl radical ([M-CH₂Cl]⁺). Subsequent loss of HCN from the imidazole ring is also a common fragmentation route for benzimidazoles.[14]

-

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a well-established condensation reaction.

General Synthetic Pathway

The most common method involves the Phillips condensation reaction, where 4-bromo-1,2-phenylenediamine is reacted with chloroacetic acid under acidic conditions (often in refluxing hydrochloric acid). The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the final benzimidazole ring.[15]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Causality: This protocol is based on the Phillips-Ladenburg synthesis of benzimidazoles, a robust and widely used method. The use of a strong acid like HCl is crucial as it protonates the carbonyl group of chloroacetic acid, making it more electrophilic for the initial attack by the diamine. The subsequent heating (reflux) provides the necessary activation energy for the intramolecular cyclization and dehydration steps.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1.0 equivalent) with chloroacetic acid (1.1 equivalents).

-

Acid Addition: Slowly add 4M hydrochloric acid to the flask with stirring until the reactants are fully submerged.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[15]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralization: Carefully neutralize the mixture by the dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is approximately 7-8. This step is critical to precipitate the product, which is often soluble in its protonated form.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Applications in Drug Discovery

The utility of this compound lies in its role as a versatile intermediate. The reactive chloromethyl group at the 2-position is an excellent site for introducing diversity into the molecule via nucleophilic substitution reactions with amines, thiols, or alcohols. This allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[5][15]

-

Antifungal Agents: Derivatives have been synthesized and evaluated for their activity against various phytopathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides.[5]

-

Anticancer Research: The benzimidazole scaffold is a core component of many kinase inhibitors. This intermediate can be used to synthesize compounds that target signaling pathways involved in cancer cell proliferation.[2][16]

-

Antimicrobial Agents: By reacting the chloromethyl group with various aromatic amines and heterocycles, novel derivatives have been developed and screened for their activity against bacterial strains.[15]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[17] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling Precautions: Avoid all personal contact, including the inhalation of dust or fumes.[19] Prevent the build-up of electrostatic charge.[17] Do not eat, drink, or smoke in the handling area.[17][20] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and heat sources.[17][20]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[18]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[17][18]

-

-

Disposal: Dispose of contents and container to a hazardous waste disposal facility in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is ideally suited for applications in medicinal chemistry and drug development. Its defining features—the privileged benzimidazole core, the reactive chloromethyl handle, and the bromo-functionalized ring—provide a robust platform for creating novel molecules with diverse pharmacological profiles. A comprehensive understanding of its structure, synthesis, and reactivity, coupled with stringent adherence to safety protocols, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.

References

- Allschoolabs. (n.d.). 5-Bromo-2-(chloromethyl)-1h-benzimidazole - 98%, high purity.

- PubChemLite. (n.d.). This compound (C8H6BrClN2).

- ChemBK. (2024). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE.

- ResearchGate. (n.d.). Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate.

- Supplementary Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles. [Link]

- SpectraBase. (n.d.). 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID.

- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

- ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole.

- MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

- ResearchGate. (2025).

- Molbase. (n.d.). Synthesis of 5-(chloromethyl)-2-propyl-1H-benzimidazole monohydrochloride.

- Nature. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. [Link]

- ResearchGate. (2025). (PDF)

- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).

- PubMed. (n.d.). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.

- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- Reagentia. (n.d.). 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride.

- Bentham Science. (n.d.). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective.

- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.

- PMC. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

- SpectraBase. (n.d.). 5-Bromo-1,2-dimethyl-imidazole.

- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

- International Journal of ChemTech Research. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. [Link]

- NIST WebBook. (n.d.). 1H-Benzimidazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-bromo-2-(chloromethyl)-1H-benzo[d]imidazole | 1740-88-1 [chemicalbook.com]

- 7. a2bchem.com [a2bchem.com]

- 8. PubChemLite - this compound (C8H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 9. usbio.net [usbio.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE | 683240-76-8 [chemicalbook.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. capotchem.cn [capotchem.cn]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 5-Bromo-2-chloromethyl-1H-benzoimidazole: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloromethyl-1H-benzoimidazole is a halogenated derivative of the benzimidazole scaffold, a heterocyclic aromatic compound central to numerous pharmacologically active agents. The benzimidazole core is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets. Consequently, derivatives of this molecule are investigated for their potential as antiviral, antifungal, anthelmintic, and anticancer agents.[1] The presence of a bromine atom on the benzene ring and a reactive chloromethyl group at the 2-position makes this compound a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium, where the proton on the imidazole nitrogen can reside on either nitrogen atom. In solution, this proton exchange is typically rapid on the NMR timescale, leading to a time-averaged spectrum.[2] The structure and numbering scheme for the purpose of spectroscopic assignment are presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Rationale & Comparative Analysis |

| N-H | 12.0 - 13.0 | Broad Singlet | The N-H proton of the imidazole ring is acidic and often appears as a broad signal due to rapid exchange and quadrupolar relaxation. Its chemical shift is highly dependent on solvent and concentration. In 5-Bromo-2-phenyl-1H-benzimidazole, this proton appears at δ 13.15 ppm in DMSO-d6.[3] |

| H7 | 7.6 - 7.8 | Doublet (d) | This proton is ortho to the C=N bond and is expected to be deshielded. It will appear as a doublet due to coupling with H6. In 5-chloro-1H-benzo[d]imidazole, the analogous proton appears around δ 7.62 ppm.[4] |

| H4 | 7.5 - 7.7 | Doublet (d) | This proton is adjacent to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with H6. |

| H6 | 7.2 - 7.4 | Doublet of Doublets (dd) | This proton is coupled to both H7 and H4, resulting in a doublet of doublets. In 5-Bromo-2-phenyl-1H-benzimidazole, a proton in a similar environment appears at δ 7.36 ppm.[3] |

| -CH₂Cl | 4.8 - 5.0 | Singlet (s) | The methylene protons are adjacent to an electronegative chlorine atom and the benzimidazole ring, causing a significant downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with. For 2-(Chloromethyl)-1H-benzo[d]imidazole, this signal appears at δ 4.91 ppm.[4] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for benzimidazoles as it can help in observing the N-H proton.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad N-H signal should disappear or significantly decrease in intensity.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Rationale & Comparative Analysis |

| C2 | 150 - 152 | The C2 carbon, situated between two nitrogen atoms, is significantly deshielded. In 2-(Chloromethyl)-1H-benzo[d]imidazole, this carbon appears at δ 150.09 ppm.[4] |

| C3a/C7a | 135 - 142 | These are the bridgehead carbons. Due to rapid tautomerism, they are expected to have an averaged chemical shift. In 2-(Chloromethyl)-1H-benzo[d]imidazole, these appear at δ 141.59 and 138.00 ppm.[4] |

| C5 | 114 - 116 | This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect. |

| C4, C6, C7 | 115 - 125 | These aromatic carbons will appear in the typical range for benzimidazoles. The specific shifts are influenced by the substituents. For instance, in 5-chloro-1H-benzo[d]imidazole, the aromatic carbons appear between δ 111.55 and 121.96 ppm.[4] |

| -CH₂Cl | 41 - 43 | The carbon of the chloromethyl group is in the aliphatic region but is shifted downfield due to the electronegative chlorine. In 2-(Chloromethyl)-1H-benzo[d]imidazole, this signal is at δ 42.06 ppm.[4] |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Use a 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comparative Analysis |

| 3450 - 3300 | N-H stretch | Medium-Broad | This broad absorption is characteristic of the N-H bond in the imidazole ring. In 5-Bromo-2-phenyl-1H-benzimidazole, this band is observed at 3435 cm⁻¹.[3] |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | These absorptions are typical for C-H bonds on an aromatic ring. |

| 2950 - 2850 | Aliphatic C-H stretch | Weak | These correspond to the stretching vibrations of the C-H bonds in the -CH₂Cl group. |

| 1620 - 1600 | C=N stretch | Medium | This absorption is due to the stretching of the carbon-nitrogen double bond within the imidazole ring. A similar peak is seen at 1617 cm⁻¹ for 5-Bromo-2-phenyl-1H-benzimidazole.[3] |

| 1470 - 1440 | Aromatic C=C stretch | Medium-Strong | These are characteristic skeletal vibrations of the benzene ring. |

| 800 - 700 | C-Cl stretch | Strong | The absorption due to the carbon-chlorine bond is typically found in this region. |

| 600 - 500 | C-Br stretch | Medium-Strong | The carbon-bromine bond absorption appears at lower wavenumbers. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Mass Spectrum Data

| m/z | Ion | Rationale & Fragmentation Pathway |

| 244/246/248 | [M]⁺˙ | The molecular ion peak. The characteristic isotopic pattern is due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), resulting in a cluster of peaks at M, M+2, and M+4. The predicted monoisotopic mass is 243.94 g/mol .[5] |

| 209/211 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion, a common fragmentation for alkyl halides. The remaining fragment still contains bromine, so a doublet with a ~1:1 intensity ratio is expected. |

| 165 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 131 | [M - Br - HCN]⁺ or [M - Cl - C₂H₂N]⁺ | Subsequent fragmentation of the benzimidazole ring after the initial loss of a halogen. The loss of HCN (27 Da) is a characteristic fragmentation pathway for benzimidazoles. |

Predicted Fragmentation Pathway

Caption: Predicted electron ionization (EI) fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for small molecules.

-

Sample Introduction: The sample, dissolved in a volatile solvent like methanol or dichloromethane, can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their m/z ratio and detected.

-

Synthesis and Characterization Workflow

A plausible synthetic route for this compound involves the condensation of 4-bromo-1,2-phenylenediamine with chloroacetic acid. This is an adaptation of the well-established Phillips condensation method for benzimidazole synthesis.[6][7]

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This guide provides a comprehensive predictive overview of the key spectroscopic data for this compound. By leveraging established principles and comparative data from analogous structures, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predicted data serve as a valuable reference for researchers and scientists working on the synthesis and application of this and related benzimidazole derivatives, aiding in structural verification, reaction monitoring, and quality control in the absence of published experimental spectra.

References

- Patel, P., & Shah, P. (2022). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences, 13(7), 45-50.

- The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(85), 54135-54147.

- Kattimani, P. P., Kamble, R. R., & Meti, G. Y. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(105), 86576-86584.

- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.

- Hida, M., Kawakami, H., & Ito, S. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(11), 35-41.

- El Kihel, A., Lhassani, M., & El Hajjaji, S. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7580-7584.

- PubChem. (n.d.). 2-Chloromethylbenzimidazole.

- PubChemLite. (n.d.). This compound (C8H6BrClN2).

- ResearchGate. (n.d.). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7).

- Zhang, L., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Molecules, 20(6), 10636-10651.

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to the Physicochemical Characteristics of Brominated Benzimidazoles

This guide provides an in-depth exploration of the essential physicochemical characteristics of brominated benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug design, and the introduction of bromine atoms can profoundly modulate its properties and biological activity.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and structure-activity relationships of these versatile molecules.

The Benzimidazole Core: Synthesis and Bromination Strategies

The foundation of any analysis begins with the synthesis of the core molecule. The benzimidazole ring system is typically synthesized via the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters and aldehydes), a method widely known as the Phillips condensation.[3] Modern synthetic approaches have expanded to include metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry protocols to improve yields and sustainability.[3][5][6]

Bromination of the benzimidazole scaffold is a key step in functionalization. The bromine atom serves not only to modulate physicochemical properties but also acts as a reactive handle for further chemical modifications, crucial for exploring structural variations to enhance efficacy and target specificity in drug candidates.[7][8] Bromination can be achieved using various reagents, such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid.[9][10] The position and number of bromine substituents significantly influence the molecule's overall characteristics.

Caption: General workflow for the synthesis of brominated benzimidazoles.

Fundamental Physicochemical Properties

The therapeutic potential and material applications of brominated benzimidazoles are intrinsically linked to their physicochemical properties. Understanding these characteristics is paramount for rational drug design and material engineering.

Structural Features and Tautomerism

The benzimidazole ring is a bicyclic system that exhibits tautomerism due to the rapid exchange of a proton between the two nitrogen atoms (N1 and N3).[3] This property is crucial as it influences the molecule's ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[4] Bromination of the benzene ring portion of the scaffold can influence the electronic distribution and, consequently, the preferred tautomeric form.

Solubility and Lipophilicity

Solubility and lipophilicity are critical determinants of a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Solubility : Benzimidazoles with an available imide nitrogen are typically more soluble in polar solvents.[11] However, many derivatives exhibit poor aqueous solubility.[12] The introduction of polar functional groups can increase solubility in polar solvents, while non-polar substituents, including bromine, tend to increase solubility in non-polar, organic solvents.[11][13]

-

Lipophilicity : Often expressed as the logarithm of the partition coefficient (log P) between octanol and water, lipophilicity is a key factor in a molecule's ability to cross biological membranes.[12] The addition of halogen atoms like bromine generally increases the lipophilicity of the molecule. This property can be experimentally determined using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or thin-layer chromatography (TLC).[14][15]

Acidity and Basicity (pKa)

Benzimidazoles are amphoteric, meaning they possess both acidic and basic properties.[13] The pyrrole-type nitrogen (-NH-) is weakly acidic, while the pyridine-type nitrogen (=N-) is basic. The presence of electron-withdrawing substituents like bromine on the benzimidazole ring can increase the acidity of the N-H proton. These properties are critical as they dictate the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and membrane permeability.

Table 1: Summary of Key Physicochemical Properties

| Property | General Characteristic | Influence of Bromination | Importance in Drug Development |

| Tautomerism | Exists due to proton exchange between N1 and N3.[3] | Can influence electronic density and preferred tautomer. | Affects hydrogen bonding and receptor interactions.[4] |

| Aqueous Solubility | Generally low for unsubstituted benzimidazoles.[11][12] | Decreases solubility in aqueous media. | Impacts bioavailability and formulation options. |

| Lipophilicity (Log P) | Varies based on substitution. | Significantly increases lipophilicity.[13] | Governs membrane permeability and ADME properties.[12] |

| Acidity/Basicity (pKa) | Amphoteric nature; weakly acidic and basic.[13] | Increases acidity of the N-H group. | Determines ionization state at physiological pH. |

| Thermal Stability | The benzimidazole ring shows high stability.[11][13] | Generally high, suitable for material applications. | Affects shelf-life, storage conditions, and formulation. |

Analytical Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and structure of synthesized brominated benzimidazoles. A multi-technique approach is standard practice.

Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, confirming the position and number of bromine atoms and other substituents on the benzimidazole ring.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) gives a characteristic signature in the mass spectrum.

-

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups. Key absorptions for benzimidazoles include N-H stretching (around 3000-3400 cm⁻¹) and C=N stretching.

-

UV-Visible Spectroscopy : Provides information about the electronic transitions within the conjugated system. The absorption maxima can be affected by substitution on the ring.[16]

Protocol 1: Standard Spectroscopic Characterization Workflow

-

Sample Preparation : Dissolve a small amount (5-10 mg) of the purified brominated benzimidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. Prepare a separate dilute solution in a spectroscopic grade solvent (e.g., methanol, acetonitrile) for UV-Vis analysis.

-

NMR Spectroscopy :

-

Acquire a ¹H NMR spectrum to identify proton environments and coupling constants.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

-

-

Mass Spectrometry :

-

Infuse a dilute solution of the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer) or analyze via GC-MS.

-

Determine the molecular ion peak (M⁺) and verify that it matches the calculated molecular weight. Observe the characteristic isotopic pattern for bromine.

-

-

IR Spectroscopy :

-

Prepare the sample as a KBr pellet or analyze as a thin film.

-

Acquire the spectrum and identify key functional group vibrations (e.g., N-H, C-H aromatic, C=N).

-

-

Data Interpretation : Integrate data from all spectroscopic techniques to confirm the final structure and rule out isomeric impurities.

Chromatographic Techniques

Chromatography is the gold standard for assessing the purity of synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing benzimidazole derivatives.[17][18] It separates compounds based on their hydrophobicity, making it an excellent tool for purity determination and for estimating lipophilicity.

-

Thin-Layer Chromatography (TLC) : A rapid and cost-effective method for monitoring reaction progress and for preliminary purity checks.

Protocol 2: Typical RP-HPLC Method for Purity Analysis

-

System : An HPLC system equipped with a UV detector.

-

Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~1 mg/mL.

-

Injection : Inject 5-10 µL of the sample solution.

-

Analysis : Integrate the peak area of the chromatogram to calculate the purity percentage. The retention time can also be used as a qualitative measure of lipophilicity.

Caption: A standard workflow for the analytical characterization of novel compounds.

Structure-Activity Relationships (SAR)

The true value of studying physicochemical properties lies in understanding their impact on biological activity. For brominated benzimidazoles, several SAR trends have been observed.

-

Antimicrobial Activity : The presence of electron-withdrawing groups, such as bromine and nitro groups, on the phenyl ring of benzimidazole derivatives can significantly enhance antimicrobial activity.[3] This is often attributed to increased lipophilicity, which may facilitate passage through microbial cell membranes, or to specific electronic interactions with the target enzyme or DNA.[2][3]

-

Anti-inflammatory Activity : SAR studies indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory activity.[19][20] The lipophilic nature imparted by bromine can be favorable for interactions with hydrophobic pockets in target enzymes like cyclooxygenase (COX) or various kinases.[19]

-

Anticancer Activity : Brominated benzimidazoles have been investigated as anticancer agents. Their mechanism can involve the inhibition of key enzymes like DNA topoisomerase I or interference with microtubule formation, a target shared by many benzimidazole-based anthelmintics.[21][22]

Caption: Conceptual link between bromination, physicochemical properties, and activity.

Conclusion

Brominated benzimidazoles are a chemically and pharmacologically significant class of compounds. Their utility is governed by a delicate interplay of physicochemical characteristics, including solubility, lipophilicity, and electronic profile. The introduction of bromine provides a powerful tool for medicinal chemists to fine-tune these properties, thereby optimizing molecules for specific therapeutic targets or material science applications. A thorough understanding and rigorous analytical characterization of these properties are fundamental to the successful development of novel drugs and advanced materials based on the benzimidazole scaffold.

References

- The Role of Benzimidazole Derivatives in Advanced Materials and Pharmaceuticals. (2025). Vertex AI Search.

- The Crucial Role of Benzimidazole Intermediates in Modern Drug Discovery. Vertex AI Search.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.

- Process for the preparation of benzimidazo[1,2-a] benzimidazoles.

- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.

- Spectral characterization and antimicrobial activity of some transition metal complexes of 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol. (2019).

- Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. PubMed.

- Chromatograms of benzimidazoles at the experiment temperature t ¼ 65 ' for the (a) "aqueous -acetonitrile -octadecyl silica gel".

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC - PubMed Central.

- Benzimidazole derivatives, their preparation and use.

- Synthesis, Reactivity and Biological Activity of Benzimidazoles. Semantic Scholar.

- Recent achievements in the synthesis of benzimidazole deriv

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPCBS.

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.

- Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. (2020).

- Diverse biological activities of benzimidazole derivatives.

- Mode of action of benzimidazoles. (1990). PubMed.

- Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. (2002). PubMed.

- New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025).

- Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. NIH.

- Chromatographic behaviour and lipophilicity of some benzimidazole derivatives.

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.

- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025).

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactivity and Biological Activity of Benzimidazoles | Semantic Scholar [semanticscholar.org]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. US5200422A - Benzimidazole derivatives, their preparation and use - Google Patents [patents.google.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Benzimidazole Scaffold and the Promise of 5-Bromo-2-chloromethyl-1H-benzoimidazole

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-chloromethyl-1H-benzoimidazole

The benzimidazole ring system, a bicyclic molecule formed from the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This designation stems from its structural similarity to naturally occurring purine nucleosides, allowing it to readily interact with a multitude of biological macromolecules.[3][4] The versatility of the benzimidazole core, with its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, has led to its incorporation into a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][5][6][7][8]